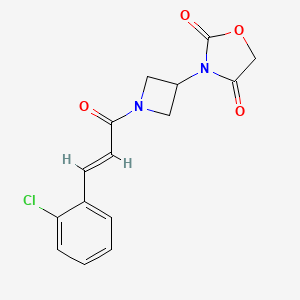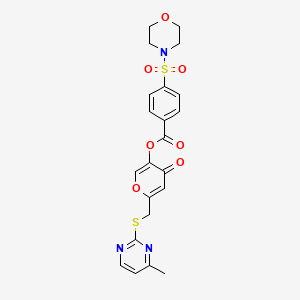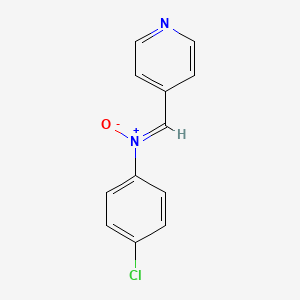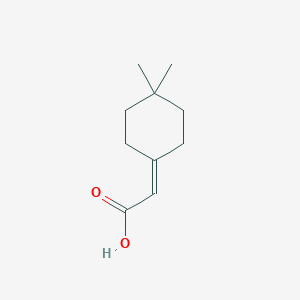![molecular formula C17H16ClN3O2S B2843270 5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 886918-50-9](/img/structure/B2843270.png)
5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a complex organic molecule that features a combination of benzo[d]thiazole, piperazine, and furan moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with appropriate piperazine derivatives. The reaction conditions often include the use of activating agents such as uronium-type systems (e.g., TBTU/HOBt/DIPEA) or phosphonic acid anhydride methods (e.g., T3P/Py) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the benzo[d]thiazole and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is similar to that of other thiazole-containing compounds .
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Uniqueness
5-chloro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: is unique due to its specific combination of benzo[d]thiazole, piperazine, and furan moieties, which may confer distinct biological activities and chemical properties compared to other thiazole-containing compounds.
Propiedades
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2S/c1-11-12(18)4-5-14-15(11)19-17(24-14)21-8-6-20(7-9-21)16(22)13-3-2-10-23-13/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYKVBVZHQZYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B2843188.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2843189.png)
![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)
![N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2843193.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)
![{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIFLUOROBENZOATE](/img/structure/B2843197.png)

![N-(4-bromo-2-fluorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2843200.png)



![4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2843204.png)
![Ethyl 2-[4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2843205.png)
